Cas no 903556-80-9 (2-Methyl-1,3-benzoxazole-5-carbonitrile)
2-Methyl-1,3-benzoxazole-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-1,3-benzoxazole-5-carbonitrile
- 2-methylbenzo[d]oxazole-5-carbonitrile
- SCHEMBL8256570
- AKOS006309397
- TS-02100
- 903556-80-9
- CS-0316917
- MFCD11035941
-
- MDL: MFCD11035941
- Inchi: 1S/C9H6N2O/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,1H3
- InChI Key: NAHBXMFWPHJPRC-UHFFFAOYSA-N
- SMILES: O1C(C)=NC2C=C(C#N)C=CC1=2
Computed Properties
- Exact Mass: 158.048012819g/mol
- Monoisotopic Mass: 158.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 49.8Ų
2-Methyl-1,3-benzoxazole-5-carbonitrile Pricemore >>
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2-Methyl-1,3-benzoxazole-5-carbonitrile Suppliers
2-Methyl-1,3-benzoxazole-5-carbonitrile Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-Methyl-1,3-benzoxazole-5-carbonitrile
Introduction to 2-Methyl-1,3-benzoxazole-5-carbonitrile (CAS No. 903556-80-9)
2-Methyl-1,3-benzoxazole-5-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 903556-80-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoxazole family, a class of molecules known for their diverse biological activities and potential applications in drug development. The structural features of 2-Methyl-1,3-benzoxazole-5-carbonitrile, particularly the presence of a methyl group at the 2-position and a nitrile group at the 5-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for synthetic chemists and biologists alike.
The benzoxazole core is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The introduction of functional groups such as nitriles can further modulate the biological activity of benzoxazole derivatives by influencing their interactions with biological targets. In the case of 2-Methyl-1,3-benzoxazole-5-carbonitrile, the nitrile group at the 5-position introduces a polar moiety that can enhance solubility and binding affinity to certain biological receptors. This feature has been exploited in recent research to develop novel compounds with improved pharmacokinetic profiles.
Recent studies have highlighted the potential of 2-Methyl-1,3-benzoxazole-5-carbonitrile as a building block for the synthesis of more complex molecules with therapeutic applications. For instance, researchers have explored its utility in generating derivatives that target specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders. The methyl group at the 2-position provides a handle for further functionalization through various chemical reactions, including alkylation, acylation, and coupling reactions, which can be tailored to achieve desired biological activities.
One particularly intriguing aspect of 2-Methyl-1,3-benzoxazole-5-carbonitrile is its role in the development of small-molecule inhibitors. The nitrile group has been shown to participate in hydrogen bonding interactions with key residues in protein targets, thereby enhancing binding affinity. This property has been leveraged in the design of inhibitors targeting kinases and other enzymes implicated in signal transduction pathways. In addition, the benzoxazole ring itself can serve as a recognition element for biological targets, making it an ideal scaffold for structure-based drug design.
The synthesis of 2-Methyl-1,3-benzoxazole-5-carbonitrile typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions to form the benzoxazole core followed by functional group interconversion to introduce the nitrile and methyl groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.
In terms of biological activity, preliminary studies on 2-Methyl-1,3-benzoxazole-5-carbonitrile have revealed promising results in vitro. For example, derivatives of this compound have demonstrated inhibitory effects on certain kinases associated with cancer cell proliferation. Furthermore, its interaction with bacterial enzymes has been investigated as part of efforts to develop novel antimicrobial agents. These findings underscore the importance of 2-Methyl-1,3-benzoxazole-5-carbonitrile as a versatile scaffold for drug discovery.
The pharmacological potential of 2-Methyl-1,3-benzoxazole-5-carbonitrile is further enhanced by its ability to cross cell membranes due to its lipophilic nature. This property is crucial for compounds intended to exert their effects intracellularly. Additionally, the compound's stability under various physiological conditions makes it suitable for formulation into pharmaceutical products. Researchers are exploring different delivery systems to optimize bioavailability and therapeutic efficacy.
Future directions in the study of 2-Methyl-1,3-benzoxazole-5-carbonitrile include exploring its potential in vivo using animal models. Such studies will provide insights into its pharmacokinetic behavior and therapeutic efficacy in living organisms. Furthermore, computational modeling techniques are being employed to predict binding affinities and interactions between 2-Methyl-1,3-benzoxazole-5-carbonitrile and biological targets. These computational approaches can accelerate the drug discovery process by identifying promising derivatives before experimental validation.
In conclusion,2-Methyl-1,3-benzoxazole-5-carbonitrile (CAS No. 903556-80-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its role as a versatile scaffold for drug development underscores its importance in modern medicinal research. As our understanding of its chemical properties and biological effects continues to grow,2-Methyl-1,3-benzoxazole-5-carbonitrile is poised to play a crucial role in the discovery and development of novel therapeutic agents.
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